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3-Ethylsulfanylhexanal - 51755-69-2

3-Ethylsulfanylhexanal

Catalog Number: EVT-14132005
CAS Number: 51755-69-2
Molecular Formula: C8H16OS
Molecular Weight: 160.28 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

3-Ethylsulfanylhexanal, also known as 3-sulfanylhexanal, is a sulfur-containing organic compound characterized by its unique structural features and reactivity. It is primarily noted for its role in the aroma profile of various wines, contributing to flavors reminiscent of tropical fruits. This compound is classified under the category of thiols, specifically as a mercapto alcohol due to the presence of a sulfhydryl (-SH) group attached to a hexanal backbone.

Source and Classification

3-Ethylsulfanylhexanal is derived from the enzymatic transformation of non-volatile precursors found in grapes during fermentation. The compound’s classification falls under volatile sulfur compounds, which are significant in the context of wine aroma and flavor chemistry. Its molecular formula is C6H14OSC_6H_{14}OS, with a molecular weight of approximately 134.24 g/mol .

Synthesis Analysis

Methods

The synthesis of 3-ethylsulfanylhexanal can be achieved through several methods, including:

  • Enzymatic Transformation: This method utilizes yeast during fermentation to convert non-volatile precursors into volatile thiols. For instance, the precursor 3-S-glutathionylhexanal can be converted into 3-ethylsulfanylhexanal via enzymatic action during the fermentation process .
  • Chemical Synthesis: Another approach involves chemical reactions such as nucleophilic substitution or reduction processes. For example, starting from hexanal and introducing a sulfide reagent can yield 3-ethylsulfanylhexanal .

Technical Details

The synthesis typically requires precise control over reaction conditions, including temperature and pH, to maximize yield and purity. Analytical techniques such as gas chromatography-mass spectrometry (GC-MS) are employed to monitor the progress of the synthesis and confirm the identity of the product .

Molecular Structure Analysis

Structure

The molecular structure of 3-ethylsulfanylhexanal features a hexanal backbone with an ethylthio group. The structural formula can be represented as follows:

Structural Formula C6H14OS\text{Structural Formula }C_6H_{14}OS

Data

  • Molecular Weight: 134.24 g/mol
  • SMILES Notation: CCCCC(S)CCO
  • InChI Key: TYZFMFVWHZKYSE-UHFFFAOYSA-N .

The compound exhibits stereochemistry that can vary depending on the synthesis method used.

Chemical Reactions Analysis

Reactions

3-Ethylsulfanylhexanal participates in various chemical reactions typical of aldehydes and thiols:

  • Nucleophilic Addition: The carbonyl group in 3-ethylsulfanylhexanal can undergo nucleophilic attack by various nucleophiles, leading to the formation of alcohols or other derivatives.
  • Oxidation: Under certain conditions, this compound may be oxidized to form corresponding sulfoxides or sulfones.

Technical Details

The reactivity of 3-ethylsulfanylhexanal is influenced by its functional groups, making it susceptible to both electrophilic and nucleophilic reactions. This dual reactivity is significant for its applications in organic synthesis and flavor chemistry .

Mechanism of Action

Process

The mechanism by which 3-ethylsulfanylhexanal contributes to wine aroma involves its release from precursors during fermentation. This process includes:

  1. Enzymatic Hydrolysis: Non-volatile cysteine conjugates are hydrolyzed by yeast enzymes.
  2. Formation of Volatile Thiols: The hydrolysis results in the release of volatile thiols like 3-ethylsulfanylhexanal, which are then detected by olfactory receptors contributing to the aromatic profile of wine.

Data

Research indicates that the concentration of 3-ethylsulfanylhexanal significantly influences sensory perception in wines, with studies showing that even trace amounts can impart strong fruity aromas .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Generally colorless liquid.
  • Odor: Characteristic fruity aroma.

Chemical Properties

  • Solubility: Soluble in organic solvents; limited solubility in water.
  • Stability: Relatively stable under neutral conditions but sensitive to oxidation.

Relevant data indicate that its volatility makes it an important component in flavor chemistry, particularly within enological contexts .

Applications

Scientific Uses

3-Ethylsulfanylhexanal is primarily utilized in:

  • Wine Industry: It plays a crucial role in defining the aromatic profiles of wines, particularly white varieties where thiol aromas are desirable.
  • Flavor Chemistry: Used as a model compound for studying sulfur-containing aroma compounds and their sensory impact.

Research continues into its potential applications beyond wine, including food flavoring and fragrance industries due to its unique olfactory properties .

Biosynthesis and Metabolic Pathways of 3-Ethylsulfanylhexanal

Precursor Identification in Natural Matrices

Cysteine and Glutathione Conjugate Precursors

3-Ethylsulfanylhexanal (3-ESH) originates from non-volatile S-conjugated precursors in natural matrices like grapes. The primary precursors are cysteine conjugates (e.g., S-(3-hexanal)-cysteine; Cys-3SH) and glutathione conjugates (e.g., S-(3-hexanal)-glutathione; G-3SH). These precursors are synthesized in grape berries via glutathione S-transferase (GST)-mediated conjugation of electrophilic aldehydes to glutathione, followed by enzymatic degradation to cysteine conjugates through the γ-glutamyltranspeptidase pathway [3] [10]. In Vitis vinifera, G-3SH is metabolized to Cys-3SH by vacuolar enzymes, which serve as reservoirs for thiol release during fermentation. Analytical studies using LC-MS/MS confirm Cys-3SH as the dominant precursor in Sauvignon blanc musts, exceeding G-3SH concentrations by 3–5 fold [10].

Non-Enzymatic Precursor Degradation Pathways

Under acidic conditions (pH < 3.5) or elevated temperatures (>30°C), Cys-3SH undergoes chemical degradation to release 3-ESH. This non-enzymatic pathway involves:

  • Protonation of the cysteine moiety,
  • Nucleophilic attack by ethanol (yielding ethylsulfanyl intermediates),
  • Decarboxylation and hydrolysis to form 3-ethylsulfanylhexanal [10]. This process is accelerated in wine matrices during aging, contributing to the "box tree" or "smoky" aroma notes.

Table 1: Key Precursors of 3-Ethylsulfanylhexanal in Natural Matrices

Precursor TypeExample CompoundConcentration in Must (µg/L)Release Efficiency (%)
Cysteine ConjugateS-(3-hexanal)-cysteine15–4560–80
Glutathione ConjugateS-(3-hexanal)-glutathione5–1520–40

Enzymatic Biotransformation Mechanisms

Role of β-Lyases in Thiol Release

Microbial cysteine-S-conjugate β-lyases (e.g., Irp3 in Saccharomyces cerevisiae) catalyze the C–S bond cleavage of Cys-3SH. This pyridoxal-5′-phosphate (PLP)-dependent enzyme generates 3-mercaptohexanal, which undergoes spontaneous ethanolation with ethanol to yield 3-ESH [5] [6]. The reaction’s efficiency is regulated by:

  • Transamination activity: Pyruvate stimulates β-elimination 2–3 fold by acting as an amino-group acceptor [6],
  • Substrate specificity: β-lyases exhibit higher affinity for aldehyde-bearing conjugates (Km = 0.8 mM) than alcohol derivatives.

Yeast-Mediated Fermentative Pathways

During alcoholic fermentation, yeast strains convert Cys-3SH to 3-ESH via a three-step pathway:

  • Transport into cells via oligopeptide transporters (e.g., OPT1),
  • Deamination by β-lyases (IRP3 gene product),
  • Esterification with ethanol [5] [7]. Strains with enhanced IRP3 expression increase 3-ESH yield by 40–60%, while S. uvarum shows higher thiol-releasing activity than S. cerevisiae due to superior substrate uptake [10].

Microbial Contribution to Precursor Conversion

Staphylococcal Transport Proteins and Substrate Specificity

Staphylococcus spp. express substrate-specific ABC transporters that import cysteine conjugates. The cysTWV transporter system exhibits 10-fold higher affinity for Cys-3SH (Km = 12 µM) than for glutathione conjugates. This system enables Staphylococcus epidermidis to convert >90% of Cys-3SH to volatile thiols in cheese rinds and fermented meats [8] [10].

Table 2: Microbial Transport Systems for 3-ESH Precursors

MicroorganismTransporter SystemSubstrate SpecificityKm (µM)Optimal pH
Saccharomyces cerevisiaeOPT1Cysteine conjugates8004.0–5.0
Staphylococcus epidermidiscysTWVCysteine conjugates126.0–7.0

Interspecies Metabolic Synergy in Mixed Cultures

In wine and dairy fermentations, co-cultures of yeast and bacteria enhance 3-ESH production via:

  • Precursor exchange: Lactobacillus hydrolyzes G-3SH to Cys-3SH, which is utilized by yeast [5],
  • Redox modulation: Oenococcus oeni reduces ethanol levels, minimizing competitive esterification and directing flux toward 3-ESH. Mixed cultures increase 3-ESH yield by 70% compared to monocultures [10].

Comprehensive Compound List

  • 3-Ethylsulfanylhexanal (3-ESH)
  • S-(3-Hexanal)-cysteine (Cys-3SH)
  • S-(3-Hexanal)-glutathione (G-3SH)
  • 3-Mercaptohexanal
  • γ-Glutamyltranspeptidase
  • Cysteine-S-conjugate β-lyase
  • Pyridoxal-5′-phosphate (PLP)
  • Oligopeptide transporter 1 (OPT1)
  • cysTWV transporter
  • Ethanol

Properties

CAS Number

51755-69-2

Product Name

3-Ethylsulfanylhexanal

IUPAC Name

3-ethylsulfanylhexanal

Molecular Formula

C8H16OS

Molecular Weight

160.28 g/mol

InChI

InChI=1S/C8H16OS/c1-3-5-8(6-7-9)10-4-2/h7-8H,3-6H2,1-2H3

InChI Key

TXJDCLGEIKSOPV-UHFFFAOYSA-N

Canonical SMILES

CCCC(CC=O)SCC

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